molecular formula C13H11ClN4O5S B11417913 5-chloro-2-(ethylsulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide

Cat. No.: B11417913
M. Wt: 370.77 g/mol
InChI Key: VOKSRYWLDVWSOU-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethanesulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with chloro, ethanesulfonyl, and nitrophenyl groups, making it a versatile molecule for chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethanesulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Ethanesulfonylation: The ethanesulfonyl group is introduced via a sulfonylation reaction using ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Nitration: The nitrophenyl group is added through a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethanesulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The ethanesulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products

    Substitution: Formation of various substituted pyrimidine derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

5-Chloro-2-(ethanesulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(methylsulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide
  • 5-Chloro-2-(ethanesulfonyl)-N-(4-nitrophenyl)pyrimidine-4-carboxamide
  • 5-Bromo-2-(ethanesulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide

Uniqueness

5-Chloro-2-(ethanesulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H11ClN4O5S

Molecular Weight

370.77 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-(2-nitrophenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C13H11ClN4O5S/c1-2-24(22,23)13-15-7-8(14)11(17-13)12(19)16-9-5-3-4-6-10(9)18(20)21/h3-7H,2H2,1H3,(H,16,19)

InChI Key

VOKSRYWLDVWSOU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl

Origin of Product

United States

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